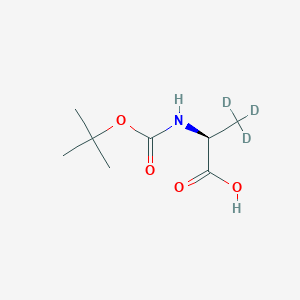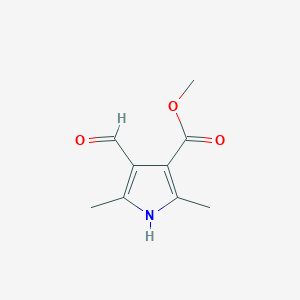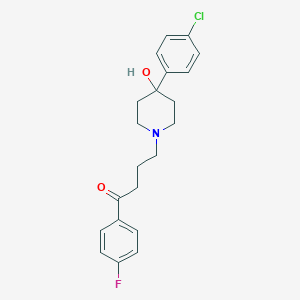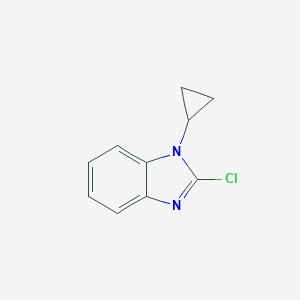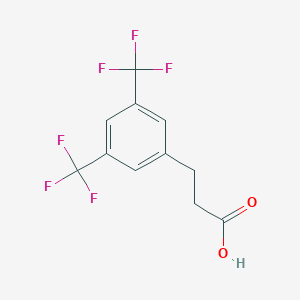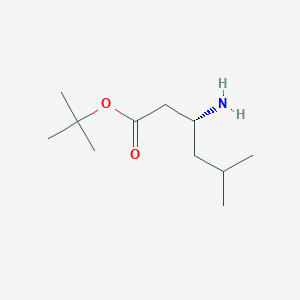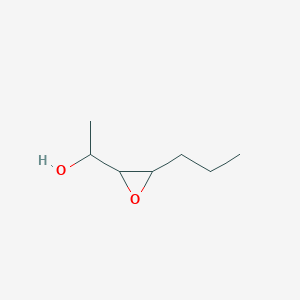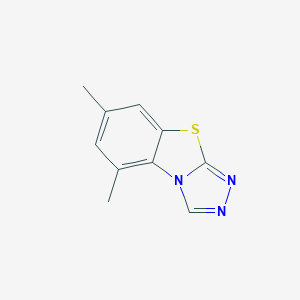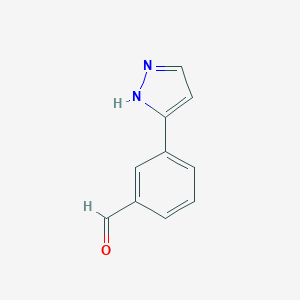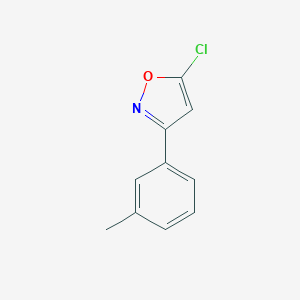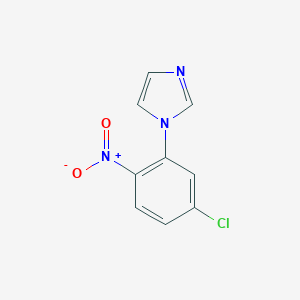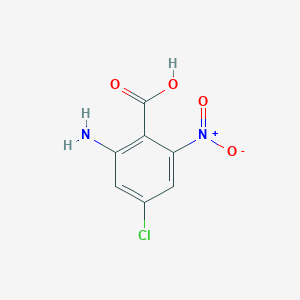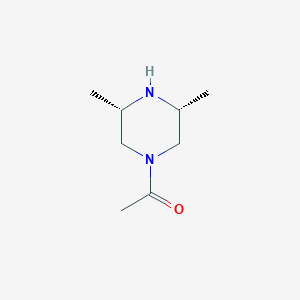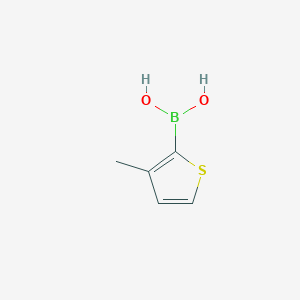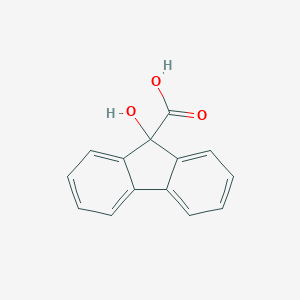
Flurenol
Descripción general
Descripción
Fluorenol, also known as hydrafinil, is an alcohol derivative of fluorene . In the most significant isomer, fluoren-9-ol or 9-hydroxyfluorene, the hydroxy group is located on the bridging carbon between the two benzene rings . Hydroxyfluorene can be converted to fluorenone by oxidation . It is a white-cream colored solid at room temperature .
Synthesis Analysis
Fluorenes are fused arenes with a hybrid entity between tetrahedral Csp3 and Csp2 . The synthesis of fluorenes has been achieved from low-cost materials . A palladium-catalyzed cyclocarbonylation of o-halobiaryls enables the synthesis of various substituted fluoren-9-ones .Molecular Structure Analysis
The molecular formula of Fluorenol is C13H10O . The 3D structure of Fluorenol can be viewed using Java or Javascript .Chemical Reactions Analysis
The photochemistry of fluorenols has been of special interest for many years . Both the fluorenol and the fluorenyl cation are antiaromatic in the ground state due to their 4n π-electrons according to the Hückel rule . The photolysis reaction of various fluorene derivatives takes place via a cation intermediate and is preferred due to its excited state aromaticity .Physical And Chemical Properties Analysis
Fluorenol has a molar mass of 182.22 g/mol . It appears as an off-white crystalline powder . It has a density of 1.151 g/mL and a melting point of 152 to 155 °C . It is practically insoluble in water .Aplicaciones Científicas De Investigación
Bioremediation
Specific Scientific Field
Environmental Science and Biotechnology
Summary of the Application
Fluorene, a harmful organic toxicant, is extensively disseminated in the water and dry land ecosystem . The Pseudomonas sp. SMT-1 strain has been studied for its ability to degrade fluorene .
Methods of Application or Experimental Procedures
The catabolic intermediates were identified from resting cell reactions of the SMT-1 strain as well as the involved catabolic pathway of fluorene . The specific primers were designed to amplify the fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain . The 4921 dioxygenase gene was expressed, purified, and characterized .
Results or Outcomes
Based on liquid chromatography mass spectrometry analysis, the identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid . The apparent Km and Vmax values were 25.99 µM min −1 and 0.77 U mg −1, respectively . The enzyme was most active at pH 7.5 and 25 °C in Tris–HCl buffer .
Eugeroic
Specific Scientific Field
Summary of the Application
Fluorenol, also known as hydrafinil, is an organic compound that may act as an eugeroic (promotes mental alertness and wakefulness), similar to modafinil .
Methods of Application or Experimental Procedures
Fluorenol can be prepared by reducing fluorenone using sodium borohydride in tetrahydrofuran .
Results or Outcomes
Fluorenol is a weak dopamine reuptake inhibitor with an IC 50 of 9 μM, notably 59% weaker than modafinil (IC 50 = 3.70 μM), potentially making it even less liable for addiction . Based on current evidence, its effects in the body can last on average between 6-8 hours, and up to 12 hours .
Photochemistry
Specific Scientific Field
Summary of the Application
The photochemistry of fluorenols has been of special interest for many years. This is because both the fluorenol and the fluorenyl cation are antiaromatic in the ground state due to their 4n π-electrons according to the Hückel rule .
Methods of Application or Experimental Procedures
The photolysis reaction of various fluorene derivatives takes place via a cation intermediate and is preferred due to its excited state aromaticity . The relationship between uncaging quantum yields of fluorene-based cages and the longevity of their fluorenyl cations with different spectroscopic methods in the steady state and on an ultrafast time scale was analyzed .
Results or Outcomes
The uncaging quantum yield rises with the stability of the cation . In contrast to previous reports, the cation can be observed on a time scale of minutes, even in moderately protic solvents as methanol and ethanol . The stability of this cation depends on the dimethylamino-substituents on the fluorene scaffold and the properties of the solvent .
Agriculture
Specific Scientific Field
Summary of the Application
Flurenol has been studied for its effects on the productivity and root nodules formation of soybean (Glycine max L. Merrill) plants .
Methods of Application or Experimental Procedures
The effects of flurenol foliar application on the productivity and root nodules formation of soybean plants were evaluated .
Results or Outcomes
The results of this research are not specified in the source . For detailed outcomes, further research or access to the full study would be required.
Insecticide
Specific Scientific Field
Summary of the Application
Fluorenol was used as an insecticide . It is known to be toxic to aquatic organisms including algae, bacteria, and crustaceans .
Methods of Application or Experimental Procedures
Fluorenol was patented as an insecticide in 1939 . It is also an algaecide against the green algae Dunaliella bioculata .
Results or Outcomes
The specific results of this application are not specified in the source . For detailed outcomes, further research or access to the full study would be required.
Eugeroic Research
Specific Scientific Field
Summary of the Application
A study published by Cephalon described research to develop a successor to the eugeroic modafinil .
Methods of Application or Experimental Procedures
The corresponding fluorenol derivative was tested on mice .
Results or Outcomes
The fluorenol derivative was found to be 39% more effective than modafinil at keeping mice awake over a 4-hour period .
Safety And Hazards
Direcciones Futuras
The photochemistry of fluorenols has been of special interest for many years . This is because both the fluorenol and the fluorenyl cation are antiaromatic in the ground state due to their 4n π-electrons according to the Hückel rule . The photolysis reaction of various fluorene derivatives takes place via a cation intermediate and is preferred due to its excited state aromaticity . This area of research is still ongoing and holds promise for future developments .
Propiedades
IUPAC Name |
9-hydroxyfluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMYUGOODKVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075029 | |
| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flurenol | |
CAS RN |
467-69-6 | |
| Record name | Flurenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurecol [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9-carboxylic acid, 9-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Hydroxy-9H-fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flurenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURECOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TKT65AM8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



